molecular formula C7H12O2 B163812 1-(Tetrahydro-2H-pyran-4-yl)ethanone CAS No. 137052-08-5

1-(Tetrahydro-2H-pyran-4-yl)ethanone

Cat. No. B163812
CAS RN: 137052-08-5
M. Wt: 128.17 g/mol
InChI Key: VNMXIOWPBADSIC-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)ethanone is a compound used in the study of the production, transport, and recycling of phosphate and metabolic and energy . It is a colorless to pale yellow liquid at room temperature .


Synthesis Analysis

The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone can be achieved from N-Methoxy-N-Methyltetrahydropyran-4-carboxamide and Methylmagnesium Bromide . It is also used in organic synthesis transformations, where the ketone carbonyl group can react with Wittig reagents to prepare various poly-substituted alkene compounds .


Molecular Structure Analysis

The molecular formula of 1-(Tetrahydro-2H-pyran-4-yl)ethanone is C7H12O2, and its molecular weight is 128.17 . The InChI code is 1S/C7H12O2/c1-6(8)7-2-4-9-5-3-7/h7H,2-5H2,1H3 .


Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl group in 1-(Tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds. Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .


Physical And Chemical Properties Analysis

This compound has a density of 1.024, a boiling point of 90-94℃/15mm, a flash point of 75.121°C, and a vapor pressure of 0.381mmHg at 25°C. Its refractive index is 1.4530 .

Scientific Research Applications

Organic Synthesis Intermediate

1-(Tetrahydro-2H-pyran-4-yl)ethanone: is primarily used as an intermediate in organic synthesis . Its structure is conducive to various chemical reactions, making it a versatile building block for synthesizing complex organic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized to develop pharmaceuticals by creating derivatives that may interact with biological targets . Its reactivity allows for the introduction of pharmacophores, which can lead to the discovery of new drugs.

Cell Biology Detection Reagents

The compound is used in the synthesis of cell biology detection reagents . These reagents are crucial for identifying and quantifying biological molecules within cells, aiding in the understanding of cellular processes and disease mechanisms.

Alcohol Protecting Agent

It serves as a protecting agent for alcohols in nucleotide synthesis . The methyl enol ether derived from 1-(Tetrahydro-2H-pyran-4-yl)ethanone provides protection during chemical reactions, preventing unwanted side reactions.

Synthesis of Symmetric Tetra Substituted Methanes

This ketone is employed in the preparation of symmetric tetra substituted methanes . Such compounds have applications in material science and as intermediates in organic synthesis.

Preparation of 4-Methoxytetrahydropyran-4-yl Protecting Group

The compound is instrumental in preparing the 4-methoxytetrahydropyran-4-yl protecting group . This group is used to protect hydroxyl groups in sensitive molecules during synthetic procedures.

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(oxan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)7-2-4-9-5-3-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMXIOWPBADSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432149
Record name 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-4-yl)ethanone

CAS RN

137052-08-5
Record name 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetyltetrahydro-2H-pyran
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a flask made of glass having an inner volume of 10 ml and equipped with a stirring device, a thermometer and a reflux condenser were charged 0.38 g (2.0 mmol) of 4-acetyl-4-methoxycarbonyltetrahydropyran with a purity of 99% and synthesized in the same manner as in Reference example 1 and 1.08 ml (10 mmol) of 9 mol/l sulfuric acid, and the mixture was reacted at 120° C. for 1.5 hours with stirring. After completion of the reaction, when the reaction mixture was analyzed by gas chromatography (Internal standard method), 0.25 g (Reaction yield: 96%) of 4-acetyltetrahydropyran was found to be formed.
Quantity
0.38 g
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reactant
Reaction Step One
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1.08 mL
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reactant
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Synthesis routes and methods II

Procedure details

In a flask made of glass having an inner volume of 10 ml and equipped with a stirring device, a thermometer, a dropping funnel and a reflux condenser were charged 202 g (1.0 mol) of 4-acetyl-4-methoxycarbonyltetrahydropyran with a purity of 95% and synthesized in the same manner as in Reference example 1 and 720 ml of methanol, and the temperature of the mixture was raised to 35° C. with stirring. Then, to the mixture was gently added dropwise a mixed solution comprising 201 g (2.0 mol) of 35% by weight aqueous hydrogen peroxide solution and 91 ml (0.73 mol) of 8 mol/l aqueous sodium hydroxide solution, and the mixture was reacted at 40° C. for 5 hours with stirring. After completion of the reaction, to the resulting reaction mixture was added a saturated aqueous sodium sulfate solution to decompose the remaining hydrogen peroxide, then, the mixture was concentrated under reduced pressure, and the concentrate was extracted three times with 500 ml of ethyl acetate. The organic layer was distilled under reduced pressure (90 to 92° C., 2.0 kPa) to give 113 g (Isolation yield: 85%) of 4-acetyltetrahydropyran with a purity of 99% (areal percentage by gas chromatography) as a colorless liquid.
Quantity
202 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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91 mL
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0 (± 1) mol
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720 mL
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Synthesis routes and methods III

Procedure details

In a flask made of glass having an inner volume of 10 ml and equipped with a stirring device, a thermometer and a reflux condenser were charged 0.38 g (2.0 mmol) of 4-acetyl-4-methoxycarbonyltetrahydropyran with a purity of 99% and synthesized in the same manner as in Reference example 1 and 1.70 g (10 mmol) of 47% hydrobromic acid, and the mixture was reacted at 120° C. for 1 hour with stirring. After completion of the reaction, when the reaction mixture was analyzed by gas chromatography (Internal standard method), 0.17 g (Reaction yield: 65%) of 4-acetyltetrahydropyran was found to be formed.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a flask made of glass having an inner volume of and equipped with a stirring device, a thermometer and a reflux condenser were charged 0.38 g (2.0 mmol) of 4-acetyl-4-methoxycarbonyltetrahydropyran with a purity of 99% and synthesized in the same manner as in Reference example 1 and 2.52 ml (10 mmol) of 4 mol/l hydrochloric acid, and the mixture was reacted at 120° C. for 4 hours with stirring. After completion of the reaction, when the reaction mixture was analyzed by gas chromatography (Internal standard method), 0.23 g (Reaction yield: 90%) of 4-acetyltetrahydropyran was found to be formed.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A flask was charged with N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide 2 (11.7 g, 67.5 mmol) and THF (350 mL). The resulting mixture was immersed in a cooling bath at −60° C., and methylmagnesium bromide (3.0 M in ether, 33.8 mL, 101.4 mmol) was added via syringe over ˜8 min. The temperature of the bath was allowed to rise to 0° C. over 6 h. At that time, the reaction was diluted with water and EtOAc and stirred vigorously for 10 min. The phases were separated, and the aqueous layer was extracted with EtOAc. The organic portions were combined, washed with brine, dried over MgSO4, filtered, and concentrated. The crude residue was subjected to column chromatography (120 g silica, 80 mL/min, 0% to 100% EtOAc/hexanes) to give 4-acetyltetrahydro-4H-pyran 3 (7.05 g, 55.0 mmol, 81%). 1H NMR (400 MHz, CDCl3) for 3: δ 3.95 (ddd, J=11.6, 4.4, 2.8 Hz, 2 H), 3.38 (dt, Jd=2.8 Hz, Jt=11.6 Hz, 2 H), 2.50 (m, 1 H), 2.12 (s, 3 H), 1.75 (m, 2 H), 1.65 (m, 2 H). LCMS for 3 (conditions D): tR=0.83 min, m/e=129.4 (M+H, base).
Quantity
11.7 g
Type
reactant
Reaction Step One
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Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
33.8 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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